molecular formula C13H20N2O4 B1421142 (Mesitylmethylene)malonic acid diammoniate CAS No. 1185303-00-7

(Mesitylmethylene)malonic acid diammoniate

Cat. No. B1421142
M. Wt: 268.31 g/mol
InChI Key: DAUCMXFYYAAXRG-UHFFFAOYSA-N
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Description

“(Mesitylmethylene)malonic acid diammoniate” is a product used for proteomics research . Its molecular formula is C13H20N2O4 and has a molecular weight of 268.32 .

Scientific Research Applications

  • Electrowinning of Zinc

    Malonic acid has been studied for its role in the electrowinning of zinc from acid sulfate solutions containing manganese ions. Research by Zhang, Lafront, Ghali, and Houlachi (2009) found that adding malonic acid to the electrolyte increased current efficiency and decreased anodic and cathodic potentials, improving the electrowinning process in the presence of antimony impurity. (Zhang et al., 2009).

  • Chemical Structure-Biological Activity Relations

    A study by Valla, Giraud, and Dore (1993) explored the antimicrobial and antifungal properties of polyethylenic-malonic acids. They used mathematical multivariate analysis for a thorough investigation of structure-activity-specificity relationships, which is crucial for synthetic strategies in pharmaceuticals. (Valla, Giraud, & Dore, 1993).

  • Solid-State Chemistry of Diammonium Salt

    The solid-state chemistry of the diammonium salt of malonic acid was studied by Byrn et al. (1987). They used methods like X-ray crystallography and molecular mechanics calculations to understand the structure and decarboxylation mechanism of the diammonium salt. (Byrn et al., 1987).

  • Reactive Extraction of Malonic Acid

    Dhongde, De, and Wasewar (2019) conducted an experimental study on the recovery of malonic acid through reactive extraction. They investigated the effects of various factors like TBP concentration and diluents on the extraction process. Fourier transform infrared spectroscopy validated their findings, revealing significant bonds in extractant–diluent–acid complexation systems. (Dhongde, De, & Wasewar, 2019).

  • Study on Atmospheric Diacids

    Kerminen et al. (2000) investigated the chemistry of malonic acid in urban and rural atmospheres. They found significant seasonal variation in the concentrations of diacids, suggesting common sources or atmospheric formation processes. This research provides insights into environmental chemistry and atmospheric science. (Kerminen et al., 2000).

  • Biosynthesis of Cannabinoid Acids

    Shoyama, Yagi, Nishioka, and Yamauchi (1975) demonstrated the incorporation of malonic acid into tetrahydrocannabinolic acid and cannabichromenic acid in Cannabis sativa. Their work established a pathway for the biosynthesis of these acids, contributing to the understanding of cannabinoid production. (Shoyama et al., 1975).

  • Knoevenagel Condensations

    Ragoussis (1987) conducted research on the condensation of aliphatic aldehydes with malonic acid. The study focused on synthesizing (E)-3-alkenoic acids, contributing to organic chemistry and synthesis methodologies. (Ragoussis, 1987).

properties

IUPAC Name

azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCMXFYYAAXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Mesitylmethylene)malonic acid diammoniate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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